Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)-
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Overview
Description
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- is a complex organic compound that features multiple functional groups, including an amino group, a fluoro group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- typically involves multiple steps, starting from simpler precursors. One common method involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The amino and fluoro groups can be introduced via selective halogenation and subsequent amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions can include various substituted benzonitriles, amines, and nitro compounds. These products can serve as intermediates for further chemical transformations or as final products for specific applications .
Scientific Research Applications
Benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Amino-6-fluorobenzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
What sets benzonitrile, 6-amino-2-fluoro-3-(trifluoromethoxy)- apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C8H4F4N2O |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4F4N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChI Key |
DUNFFKHMLNAAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)OC(F)(F)F |
Origin of Product |
United States |
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